[Cys20]-beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, specifically incorporating a cysteine residue at position 20. This peptide is significant in the context of Alzheimer's disease, where beta-amyloid peptides aggregate to form plaques that are characteristic of the disease. The inclusion of the cysteine residue can influence the peptide's aggregation properties and its interactions with other molecules, potentially providing insights into therapeutic strategies.
Beta-amyloid peptides are derived from the amyloid precursor protein through enzymatic cleavage by beta and gamma secretases. The specific variant, beta-amyloid (1-40), consists of 40 amino acids and is one of the most prevalent forms found in amyloid plaques. The addition of a cysteine at position 20 alters the peptide's properties, potentially affecting its stability and aggregation behavior.
The synthesis of [Cys20]-beta-Amyloid (1-40) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes:
The molecular structure of [Cys20]-beta-Amyloid (1-40) can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Key features include:
The incorporation of cysteine into beta-amyloid (1-40) facilitates specific chemical reactions:
These reactions are critical in understanding how modifications impact the biological activity and aggregation behavior of beta-amyloid peptides.
[Cys20]-beta-Amyloid (1-40) interacts with neuronal membranes and other proteins through several mechanisms:
[Cys20]-beta-Amyloid (1-40) exhibits distinct physical and chemical properties:
[Cys20]-beta-Amyloid (1-40) has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3